{7-oxaspiro[3.5]nonan-6-yl}methanol
Description
{7-oxaspiro[3.5]nonan-6-yl}methanol is a spirocyclic compound characterized by a fused oxirane (epoxide) and cyclohexane system, with a hydroxymethyl group attached to the 6-position of the spiro framework. The molecule’s spiro architecture imparts conformational rigidity, which can influence its reactivity, solubility, and interactions in synthetic or biological systems .
Properties
CAS No. |
2731006-94-1 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {7-oxaspiro[3.5]nonan-6-yl}methanol typically involves the formation of the spirocyclic structure followed by the introduction of the methanol group. One common synthetic route involves the cyclization of a suitable precursor molecule under acidic or basic conditions to form the spirocyclic core. The methanol group can then be introduced through a nucleophilic substitution reaction using methanol as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may employ catalysts to enhance the rate of cyclization and substitution reactions.
Chemical Reactions Analysis
Types of Reactions
{7-oxaspiro[3.5]nonan-6-yl}methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxane ring can be reduced under hydrogenation conditions.
Substitution: The methanol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Methanol can be used as a nucleophile in the presence of a strong base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of {7-oxaspiro[3.5]nonan-6-yl}aldehyde or {7-oxaspiro[3.5]nonan-6-yl}carboxylic acid.
Reduction: Formation of reduced spirocyclic compounds.
Substitution: Formation of various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
{7-oxaspiro[3.5]nonan-6-yl}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of {7-oxaspiro[3.5]nonan-6-yl}methanol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The methanol group can form hydrogen bonds with amino acid residues, enhancing binding affinity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Structural Analog: (7-oxaspiro[3.5]nonan-2-yl)methanol
Key Differences :
- Substituent Position : The hydroxymethyl group is at the 2-position instead of the 6-position, altering steric and electronic effects.
- Molecular Formula : C₉H₁₆O₂ (identical to the target compound).
- Collision Cross-Section (CCS) : Predicted CCS values for adducts (e.g., [M+H]+: 133.2 Ų) suggest a compact molecular shape, comparable to the target compound if structurally similar .
Implications :
Positional isomerism affects hydrogen-bonding capacity and interactions with chiral environments, which could influence its utility in asymmetric synthesis or as a building block in drug discovery.
Functionalized Analog: [6-(Aminomethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methanol
Key Differences :
- Functional Groups: Incorporates an aminomethyl and methyl group at the 5- and 6-positions, respectively, with an additional nitrogen in the spiro system.
- Molecular Formula : C₁₀H₂₀N₂O₂ (higher molecular weight and nitrogen content).
- Applications : Likely used as a precursor for bioactive molecules due to its amine functionality, contrasting with the simpler hydroxymethyl group in the target compound .
This makes it more suitable for pharmaceutical intermediates than the target compound.
Positional Isomer: 2-oxaspiro[3.5]nonan-7-ylmethanol
Key Differences :
Nitrogen-Containing Analog: 6-oxaspiro[3.5]nonan-7-ylmethanamine Hydrochloride
Key Differences :
- Functional Group : Methanamine hydrochloride replaces the hydroxymethyl group.
- Molecular Formula: C₉H₁₈ClNO (includes chlorine and nitrogen).
- Applications : Likely used in medicinal chemistry due to its amine salt form, which enhances bioavailability .
Implications :
The hydrochloride salt increases crystallinity and stability, making it preferable for storage and handling compared to neutral alcohols like the target compound.
Research Implications and Gaps
- Synthetic Utility : The target compound’s spirocyclic rigidity may favor its use in constrained peptidomimetics or catalyst design, though direct studies are lacking.
- Pharmacological Potential: Nitrogen-containing analogs (e.g., ) show greater promise in drug discovery due to enhanced interactivity with biological targets.
- Data Limitations : Collision cross-section and solubility data for the target compound are inferred from positional isomers; experimental validation is needed.
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